Arenobufagin 3-hemisuberate
Description
Source Organism Identification and Authentication for Research Purposes
Arenobufagin (B1667589) 3-hemisuberate is a natural compound isolated from the skin and venom glands of specific toad species. medchemexpress.com The primary source organism identified in multiple studies is the Asiatic toad, Bufo bufo gargarizans (also referred to as Bufo gargarizans Cantor). nih.govrsc.org Another species mentioned as a source for the related compound arenobufagin is the Argentine toad, Bufo arenarum. nih.gov For research purposes, the authentication of the source organism is crucial to ensure the correct identification and quality of the starting material. This is often carried out by specialists in herpetology or through pharmacognostic identification of the dried toad venom, known as 'Chan'Su' or 'Venenum Bufonis'. scielo.br In some studies, the identification of the toad species is confirmed by academic experts, such as a pharmacognosist, to ensure the authenticity of the source material. scielo.br
Extraction and Purification Methodologies of Arenobufagin 3-Hemisuberate
The extraction of this compound from its natural source involves a multi-step process designed to separate it from a complex mixture of other bufadienolides and biological molecules.
The initial step typically involves the extraction of the dried and powdered toad venom or skin secretions with a solvent such as methanol (B129727). scielo.br The resulting crude extract is then subjected to a series of liquid-liquid extractions to partition the compounds based on their polarity. For instance, the methanol extract can be dissolved in water and then extracted with a less polar solvent like chloroform (B151607) to isolate the bufadienolides. scielo.br
Chromatography is the cornerstone of purifying this compound from the crude extract. A variety of chromatographic techniques are employed, often in combination, to achieve high purity.
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the initial separation of bufadienolides from the crude extract. scielo.brscielo.br HSCCC utilizes a two-phase solvent system to separate compounds based on their differential partitioning between the two liquid phases. scielo.br A common solvent system used for the separation of bufadienolides is a mixture of petroleum ether, ethyl acetate, methanol, and water. scielo.brscielo.br
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Following initial separation by techniques like HSCCC, prep-HPLC is often used for the final purification of this compound. scielo.brscielo.br This method uses a solid stationary phase (e.g., C18 column) and a liquid mobile phase to separate compounds with high resolution, yielding the compound at a high purity level. scielo.brnih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution version of HPLC, is used for the analytical identification and quantification of this compound in complex mixtures. nih.govscispace.com When coupled with mass spectrometry, it provides a powerful tool for structural characterization. nih.govscispace.com
The purity of the isolated compound is typically verified using analytical HPLC and identified through spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.br
Achieving high purity (often exceeding 95-98%) is essential for detailed biological and pharmacological studies. scielo.br The combination of HSCCC and prep-HPLC has proven to be a highly effective strategy for obtaining multiple bufadienolides, including hellebrigenin-3-hemisuberate (a closely related compound), at high purities from a single crude extract. scielo.brscielo.br The stepwise elution in HSCCC allows for the separation of fractions containing different bufadienolides, which are then subjected to further purification by prep-HPLC to isolate the individual compounds. scielo.brscielo.br
Biosynthetic Pathways of Bufadienolides: Mechanistic Investigations
The biosynthesis of bufadienolides, including this compound, is a complex process that is not yet fully elucidated. However, research has shed light on some of the key precursors and enzymatic steps involved.
The biosynthesis of bufadienolides in toads is believed to start from cholesterol. nih.govahajournals.org Isotope labeling studies have indicated that cholesterol is a key precursor in the formation of the bufadienolide steroid nucleus. nih.gov The pathway is thought to share similarities with the biosynthesis of steroid hormones in mammals. ahajournals.orgphysiology.org
Key enzymatic steps and intermediates in the proposed pathway include:
Cholesterol Side-Chain Cleavage: While central to steroid hormone synthesis in mammals, some studies suggest that bufadienolide biosynthesis in the adrenal cortex might be independent of the typical cholesterol side-chain cleavage enzyme complex. ahajournals.org However, other research in Bufo bufo gargarizans has identified a cholesterol side-chain cleavage enzyme, BbgCYP11A1, as a key enzyme in the pathway. nih.gov
Hydroxysteroid Dehydrogenases: Enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) are believed to be involved in modifying the steroid nucleus. nih.gov
Steroid Reductases: Steroid 5β-reductase (5β-POR) is another enzyme implicated in the bufadienolide biosynthetic pathway. nih.gov
Esterification: The final step in the formation of this compound involves the esterification of the 3-hydroxyl group of arenobufagin with suberic acid. This type of conjugation at the C-3 position is a common modification in bufadienolide biosynthesis. frontiersin.org
The following table summarizes the proposed key enzymes in bufadienolide biosynthesis:
| Enzyme | Proposed Function in Bufadienolide Biosynthesis |
| BbgCYP11A1 (CYP450scc) | Cleavage of the cholesterol side chain |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Modification of the steroid nucleus |
| Steroid 5β-Reductase (5β-POR) | Reduction reaction in the steroid pathway |
| Acyltransferase | Esterification of the steroid nucleus |
Modern molecular biology techniques are being increasingly applied to unravel the complexities of bufadienolide biosynthesis.
Transcriptome Analysis: RNA sequencing (RNA-seq) of different tissues from Bufo bufo gargarizans, such as the skin, venom glands, and muscles, has been used to identify genes that are potentially involved in the biosynthetic pathway. nih.gov By comparing gene expression levels across these tissues, researchers can pinpoint candidate genes encoding the enzymes responsible for bufadienolide synthesis. nih.gov
Gene Identification and Characterization: Through transcriptome analysis, specific genes, such as BbgCYP11A1, have been identified and their functions have been investigated by expressing them in heterologous systems like yeast (Saccharomyces cerevisiae). nih.gov This allows for the direct testing of the enzyme's catalytic activity. nih.gov
Systems Biology Approaches: Integrated analyses, including proteomics and metabolomics, are being used to create a more comprehensive picture of the biosynthetic network. researchgate.netnih.gov These approaches help to connect the identified genes and proteins with the final bufadienolide products. researchgate.net
These molecular approaches are crucial for identifying the specific enzymes and regulatory mechanisms that govern the production of this compound and other bufadienolides in toads.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)/t20-,21+,22-,23-,27-,28+,30+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCSNYEMCXNRM-QCTKBPTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacology of Arenobufagin 3 Hemisuberate
In Vitro Studies
Preclinical in vitro studies have demonstrated the potential of Arenobufagin (B1667589) 3-hemisuberate as an anticancer agent. Research has shown that it exhibits antiproliferative effects against various cancer cell lines. For instance, studies on U87MG-EGFR glioblastoma cells revealed that Arenobufagin 3-hemisuberate, at a concentration of 0.1 μM, had a more potent antiproliferative effect compared to other derivatives. frontiersin.orgnih.gov Another study highlighted its excellent killing effect in a HepG2 cytotoxicity assay. These findings underscore the compound's potential for further investigation in cancer therapy.
In Vivo Studies
While specific in vivo studies focusing solely on this compound are limited in the provided search results, the broader context of bufadienolide research suggests a promising outlook. The parent compound, arenobufagin, has been shown to inhibit the growth of HepG2/ADM xenograft tumors in vivo. phytopurify.comnih.gov Furthermore, research on a rat model of rheumatoid arthritis indicated that this compound improved inflammatory effects. These in vivo findings with related compounds support the potential for this compound to exhibit significant therapeutic effects in living organisms.
Preclinical Pharmacological Activities and Mechanistic Studies
In Vitro Cellular and Molecular Investigations
Arenobufagin (B1667589) 3-hemisuberate, a derivative of the natural bufadienolide arenobufagin, has demonstrated significant antiproliferative activity in preclinical studies. Research has shown that this compound can selectively inhibit the growth of specific cancer cell lines. nih.govfrontiersin.org In structure-activity relationship studies, arenobufagin 3-hemisuberate at a concentration of 0.1 μM exhibited a potent antiproliferative effect on U87MG-EGFR glioblastoma cells, which have amplified Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org Notably, this effect was selective, with almost no impact observed on related cell lines with different genetic profiles, such as U87MG-Vehicle, U87MG-PTEN, and U87MG-EGFRvIII. nih.govfrontiersin.org
The parent compound, arenobufagin, also shows broad, dose-dependent cytotoxic effects across various human cancer cell lines. chemfaces.comfrontiersin.org For instance, it inhibited the proliferation of human breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values of 48.5 ± 6.9 nM and 81.2 ± 10.3 nM, respectively, after 48 hours of treatment. frontiersin.org In hepatocellular carcinoma (HCC) HepG2 cells, pure arenobufagin demonstrated an IC50 value of 0.32 µM. nih.gov Studies on non-small-cell lung cancer (NSCLC) cell lines A549, NCI-H460, and NCI-H1975 revealed IC50 values of 5 nM, 8 nM, and 11 nM, respectively. sci-hub.se This consistent dose-dependent inhibition underscores the potential of this class of compounds in oncology research. chemfaces.com
Table 1: Dose-Dependent Antiproliferative Activity of Arenobufagin and its Derivative
| Compound | Cell Line | Cancer Type | Effective Concentration / IC50 | Source |
|---|---|---|---|---|
| This compound | U87MG-EGFR | Glioblastoma | 0.1 µM | nih.govfrontiersin.org |
| Arenobufagin | MCF-7 | Breast Cancer | 48.5 ± 6.9 nM | frontiersin.org |
| Arenobufagin | MDA-MB-231 | Breast Cancer | 81.2 ± 10.3 nM | frontiersin.org |
| Arenobufagin | HepG2 | Hepatocellular Carcinoma | 0.32 µM | nih.gov |
| Arenobufagin | A549 | Non-Small-Cell Lung Cancer | 5 nM | sci-hub.se |
| Arenobufagin | NCI-H460 | Non-Small-Cell Lung Cancer | 8 nM | sci-hub.se |
| Arenobufagin | NCI-H1975 | Non-Small-Cell Lung Cancer | 11 nM | sci-hub.se |
The antiproliferative activity of arenobufagin is closely linked to its ability to disrupt the normal progression of the cell cycle. nih.gov In preclinical models, arenobufagin has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer types including hepatocellular carcinoma (HCC), glioblastoma, and breast cancer. nih.govnih.gov
Mechanistic studies in HCC cells revealed that arenobufagin blocks the transition from the G2 to the M phase of the cell cycle. nih.gov This effect is achieved by inhibiting the activation of the crucial CDK1-Cyclin B1 complex, which is a key regulator of G2/M transition. nih.gov Further investigations have shown that arenobufagin can degrade the expression of Cdc25C protein, a phosphatase that activates the CDK1-Cyclin B1 complex. nih.gov In glioblastoma and breast cancer cells, arenobufagin-induced G2/M arrest is mediated through the inhibition of Steroid Receptor Coactivator-1 (SRC-1). nih.gov The tumor suppressor protein p53 has also been implicated in sustaining the G2 phase arrest in HCC cells following treatment with arenobufagin. nih.gov
Arenobufagin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The mechanism is largely dependent on the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Treatment with arenobufagin leads to a dose-dependent increase in the cleavage of initiator caspase-9 and effector caspase-3, which are hallmarks of caspase-dependent apoptosis. nih.govnih.gov The activation of these caspases culminates in the cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. nih.gov
The activation of this caspase cascade is primarily initiated through the intrinsic or mitochondrial pathway of apoptosis. nih.govsemanticscholar.org Arenobufagin has been shown to induce mitochondria-mediated apoptosis by decreasing the mitochondrial membrane potential (MMP). nih.govphytopurify.com This is accompanied by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the translocation of Bax from the cytosol to the mitochondria. phytopurify.comresearchgate.net The loss of mitochondrial integrity leads to the release of cytochrome c, which triggers the activation of caspase-9 and the subsequent apoptotic cascade. nih.gov Studies combining arenobufagin with other agents in glioblastoma cells confirmed that the magnitude of caspase-9 and -3 activation was significantly greater than that of caspase-8, reinforcing the primary role of the mitochondrial pathway in the induced apoptosis. semanticscholar.org
A critical aspect of arenobufagin's pro-apoptotic mechanism is its ability to modulate the expression of key regulatory proteins within the Bcl-2 family, specifically Mcl-1 and NOXA. nih.govsci-hub.se In human non-small-cell lung cancer (NSCLC) cells, arenobufagin treatment leads to the rapid upregulation of the pro-apoptotic BH3-only protein NOXA. nih.gov Concurrently, it abrogates the expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), which is a primary binding partner and neutralizer of NOXA. nih.gov
This shift in the balance between NOXA and Mcl-1 is pivotal for initiating apoptosis. nih.gov The importance of this axis is highlighted by findings that the knockdown of NOXA using specific small interfering RNA (siRNA) significantly blocked arenobufagin-induced cell death. nih.gov Furthermore, arenobufagin was found to increase the expression of the tumor suppressor p53, which acts as a direct transcriptional activator for NOXA. nih.gov This suggests that arenobufagin triggers apoptosis in NSCLC cells by activating a p53-NOXA-Mcl-1 signaling pathway, thereby overcoming a key survival mechanism in cancer cells. nih.govsci-hub.se
Table 2: Key Proteins Modulated by Arenobufagin in Cell Cycle and Apoptosis Pathways
| Pathway | Protein | Effect of Arenobufagin | Cellular Outcome | Source |
|---|---|---|---|---|
| Cell Cycle Arrest (G2/M) | CDK1-Cyclin B1 | Inhibits activation | Blocks G2/M transition | nih.gov |
| Cdc25C | Decreases expression | Inhibits CDK1 activation | nih.gov | |
| SRC-1 | Inhibits | Induces G2/M arrest | nih.gov | |
| Apoptosis | Caspase-9 | Activates (cleavage) | Initiates apoptosis | nih.govnih.gov |
| Caspase-3 | Activates (cleavage) | Executes apoptosis | nih.govnih.gov | |
| Bax/Bcl-2 Ratio | Increases | Promotes mitochondrial dysfunction | nih.govphytopurify.com | |
| NOXA | Upregulates expression | Promotes apoptosis | nih.govsci-hub.se | |
| Mcl-1 | Downregulates/Abrogates expression | Inhibits cell survival | nih.govsci-hub.se |
Autophagy Modulation in Preclinical Cellular Models
This compound has been shown to induce autophagy in certain preclinical cancer cell models. In studies involving multidrug-resistant human hepatocellular carcinoma HepG2/ADM cells, arenobufagin treatment led to an increase in autophagic activity. sci-hub.se However, this induction of autophagy appeared to be a protective mechanism for the cancer cells, as inhibiting autophagy with specific inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) resulted in enhanced apoptosis. sci-hub.se This suggests a complex interplay between autophagy and apoptosis in response to this compound treatment. The process is thought to be linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of both cell growth and autophagy. researchgate.net
| Cell Line | Effect of this compound on Autophagy | Consequence of Autophagy Inhibition |
| HepG2/ADM (Human Hepatocellular Carcinoma) | Induction | Enhanced Apoptosis |
Anti-Inflammatory Effects in Cell-Based Assays
This compound is recognized for its anti-inflammatory properties, a characteristic shared by many bufadienolides. nih.govresearchgate.net While specific data on this compound's anti-inflammatory mechanism in cell-based assays is limited in the provided search results, the broader class of bufadienolides, to which it belongs, is known to exert anti-inflammatory effects. researchgate.net For instance, related compounds have been shown to reduce the production of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2. nih.govscispace.com This is often achieved by inhibiting key inflammatory signaling pathways.
Immunomodulatory Activities in Research Settings
The immunomodulatory activities of this compound and related compounds have been noted in various research contexts. chemfaces.com While detailed studies focusing solely on this compound are not extensively covered in the search results, the immunomodulatory potential of the broader family of bufadienolides is acknowledged. researchgate.net For example, cinobufagin (B1669057), a structurally similar compound, has been shown to enhance the immune functions of murine lymphocytes and macrophages. sci-hub.se It promoted lymphocyte proliferation and increased the ratio of CD4+/CD8+ cells, suggesting a potential to modulate T-cell responses. sci-hub.se
Molecular Target Elucidation and Signaling Pathway Analysis
Modulation of Receptor Tyrosine Kinase Pathways (e.g., EGFR)
This compound has demonstrated the ability to modulate receptor tyrosine kinase pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway. frontiersin.orgnih.govfrontiersin.org In a structure-activity relationship study, this compound, along with cinobufagin and cinobufotalin, showed a potent antiproliferative effect on U87MG-EGFR cells at a concentration of 0.1 μM. nih.govfrontiersin.org This effect was selective, as it had minimal impact on parent cells or those expressing other mutations. nih.govfrontiersin.org This suggests that this compound may selectively target cancer cells with EGFR amplification. The proposed mechanism involves the inhibition of EGFR and its downstream signaling cascades. nih.gov
Inhibition of Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT3)
The inhibition of the Signal Transducer and Activator of Transcription (STAT) pathways, particularly STAT3, is another key aspect of the molecular mechanism of this compound and related compounds. Research on the related compound cinobufagin has shown that it can inhibit STAT3 signaling, which in turn blocks tumor growth. nih.gov This inhibition of STAT3, in conjunction with EGFR inhibition, is a critical component of its anti-tumor activity. nih.gov While direct evidence for this compound is not as detailed, its structural similarity and comparable effects on EGFR-amplified cells suggest a similar mechanism of action. nih.gov
Interaction with Na+/K+-ATPase and Related Pumping Mechanisms
As a cardiotonic steroid, a primary molecular target of this compound is the Na+/K+-ATPase pump. medchemexpress.euresearchgate.net Inhibition of this enzyme is a characteristic feature of bufadienolides. dntb.gov.ua This inhibition disrupts the cellular ion balance, which can trigger various downstream signaling pathways leading to apoptosis and other cellular responses. The interaction with Na+/K+-ATPase is considered a fundamental mechanism contributing to the cytotoxic effects of this class of compounds. researchgate.net
Inhibition of Aminopeptidase (B13392206) N (pAPN) Activity
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in the progression of various cancers by promoting tumor cell invasion, migration, and angiogenesis. Its overexpression in many tumor types has made it a significant target for anticancer drug development. Recent studies have indicated that members of the bufadienolide family of compounds, to which this compound belongs, can act as inhibitors of APN activity. mdpi.com
While direct studies on the inhibitory effect of this compound on porcine aminopeptidase N (pAPN) are not currently available in the scientific literature, research on other bufadienolides provides insight into the potential activity of this class of compounds. A study evaluating the selectivity of various bufadienolides against metallo-aminopeptidases found that several compounds within this family effectively inhibit pAPN activity in a dose-dependent manner, typically in the sub-micromolar to micromolar range. nih.gov
The investigation revealed that compounds such as ѱ-bufarenogin, telocinobufagin, marinobufagin, bufalin, and cinobufagin were all capable of inhibiting pAPN. nih.gov The mechanism of inhibition was determined to be a classical reversible noncompetitive type for telocinobufagin, bufalin, and cinobufagin. nih.gov Interestingly, bufogenin (B7979643) displayed the lowest inhibitory constant (Kᵢ) and also exhibited non-competitive behavior. nih.gov
The table below summarizes the findings on the inhibition of pAPN by various bufadienolides, as reported in the study. It is important to reiterate that this compound was not included in this particular analysis.
| Compound | pAPN Inhibition | Inhibition Mechanism | Reference |
|---|---|---|---|
| ѱ-bufarenogin | Yes | Not specified | nih.gov |
| Telocinobufagin | Yes | Classical reversible noncompetitive | nih.gov |
| Marinobufagin | Yes | Not specified | nih.gov |
| Bufalin | Yes | Classical reversible noncompetitive | nih.gov |
| Cinobufagin | Yes | Classical reversible noncompetitive | nih.gov |
| Bufogenin | Yes | Non-competitive | nih.gov |
| This compound | Data not available | Data not available |
These findings suggest that the bufadienolide scaffold is a promising starting point for the development of APN inhibitors. However, further research is necessary to determine the specific effects of this compound on pAPN activity and to elucidate its potential mechanism of action.
Epigenetic Regulatory Mechanisms (e.g., Histone Modification, DNA Methylation)
Epigenetic modifications, which include DNA methylation and histone modifications, are critical regulators of gene expression and chromatin structure. Aberrant epigenetic alterations are a hallmark of cancer, leading to the pursuit of epigenetic drugs as a therapeutic strategy. dntb.gov.ua There is emerging evidence that bufadienolides can exert their anticancer effects through the modulation of epigenetic pathways. dntb.gov.uaresearchgate.net
While comprehensive studies on the specific epigenetic regulatory mechanisms of this compound are limited, research on its parent compound, arenobufagin, and other related bufadienolides provides significant insights into its potential epigenetic activities.
Histone Modification:
Histone modifications, such as acetylation and phosphorylation, play a pivotal role in regulating chromatin accessibility and gene transcription. Research on arenobufagin has indicated its involvement in processes linked to histone modification. Specifically, arenobufagin has been shown to induce DNA double-strand breaks in hepatocellular carcinoma (HCC) cells. oncotarget.com This damage triggers the phosphorylation of histone H2A.X at serine 139, forming γH2AX. oncotarget.comnih.gov The formation of γH2AX is one of the earliest events in the DNA damage response and is crucial for the recruitment of DNA repair proteins and the initiation of cell cycle arrest, thereby serving as an epigenetic mark. oncotarget.comnih.gov
Furthermore, some studies suggest that the observed reduction in the expression of certain proteins following arenobufagin treatment could be mediated through epigenetic histone modifications. cancerindex.org As a class, bufadienolides have been proposed to have the potential to act as epigenetic drugs by regulating histone deacetylase (HDAC) activity. dntb.gov.ua
DNA Methylation:
DNA methylation, the addition of a methyl group to DNA, is a key epigenetic mechanism for gene silencing. In cancer, hypermethylation of tumor suppressor gene promoters is a common event. Some bufadienolides have been suggested to have the potential to reverse such aberrant methylation patterns. dntb.gov.ua They may act by inhibiting the activity of DNA methyltransferases (DNMTs), such as DNMT1 and DNMT3b. dntb.gov.ua
Moreover, research has demonstrated that arenobufagin can intercalate with DNA. oncotarget.com This direct interaction with the DNA molecule can lead to the activation of the ATM/ATR signaling pathway, resulting in G2 phase cell cycle arrest. oncotarget.comsci-hub.se While DNA intercalation is a direct physical interaction, it influences chromatin structure and the DNA damage response, which are closely intertwined with epigenetic regulation.
The table below summarizes the reported epigenetic-related activities of arenobufagin.
| Epigenetic Mechanism | Specific Finding for Arenobufagin | Observed Effect | Reference |
|---|---|---|---|
| Histone Modification (Phosphorylation) | Induces phosphorylation of Histone H2A.X (γH2AX) | Serves as a DNA damage marker and initiates cell cycle arrest | oncotarget.comnih.gov |
| DNA Intercalation | Directly intercalates with DNA | Activates ATM/ATR pathway, leading to G2 cell cycle arrest | oncotarget.comsci-hub.se |
| General Bufadienolide Activity (Histone) | Potential to regulate HDAC activity | Not specifically determined for arenobufagin | dntb.gov.ua |
| General Bufadienolide Activity (DNA Methylation) | Potential to inhibit DNMT1 and DNMT3b | Not specifically determined for arenobufagin | dntb.gov.ua |
Structure Activity Relationship Sar Studies and Analogue Development
Methodological Approaches for SAR Determination
To decipher the complex interplay between molecular structure and biological function in bufadienolides like arenobufagin (B1667589) 3-hemisuberate, researchers employ a multi-pronged approach combining chemical synthesis, computational modeling, and biological assays.
A primary method for establishing SAR is the synthesis of various analogues through chemical modification of the parent compound. mdpi.com This involves altering specific functional groups on the steroid nucleus, the C3 substituent, or the C17 lactone ring to observe the resulting changes in biological activity. For instance, studies have explored inverting the stereochemistry of hydroxyl groups or introducing larger, more polar groups at the C3 position to enhance inhibitory potency against biological targets. nih.gov Another strategy involves adding chemical linkers at different positions, such as C3, to create molecular probes for identifying cellular targets. rsc.org These derivatization strategies are essential for systematically mapping the functional importance of each part of the molecule. mdpi.comsemanticscholar.org
QSAR represents a computational approach to formalize the connection between chemical structure and biological activity. By analyzing a series of related compounds, QSAR models can be developed to predict the activity of new, unsynthesized analogues. scispace.cominpa.gov.br For bufadienolides, QSAR studies have helped create models that can forecast the cytotoxic activities of different derivatives. scispace.comresearchgate.net These models often find a strong correlation between receptor binding and physicochemical properties like the Van der Waals volume and molar refractivity of different molecular fragments. mdpi.com Such predictive models are valuable tools for guiding the design of new bufadienolide analogues with potentially improved therapeutic profiles. scispace.com
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com In the context of arenobufagin and its analogues, docking simulations are used to model their interaction with the binding sites of target proteins, most notably the Na+/K+-ATPase pump. nih.gov These simulations provide insights into the specific amino acid residues that interact with the compound and can explain observed differences in potency and stereoselectivity among various analogues. nih.govnih.gov For example, docking studies have suggested that polar groups at the C3β position are closer to hydrophilic amino acid residues in the binding pocket entrance than those with an α-configuration, explaining the higher potency of the 3β isomers. nih.gov
Influence of the Hemisuberate Ester Group on Biological Activity
The substituent at the C3 position of the steroid nucleus plays a critical role in modulating the biological activity of bufadienolides. The presence of a 3β-hydroxyl group or larger polar groups in the same configuration can enhance inhibitory potency. nih.gov The hemisuberate ester group in arenobufagin 3-hemisuberate is one such modification.
Research has shown that this specific ester can significantly influence the compound's effects. In one study, this compound was among the derivatives that exhibited a more potent antiproliferative effect on U87MG-EGFR cancer cells compared to other related compounds. frontiersin.org However, the influence of C3 esterification is not always straightforwardly positive. In a study involving the related compound cinobufagin (B1669057), esterification at the C3 position to create cinobufagin 3-hemisuberate methyl ester led to a decrease in its cytotoxic effect against PC3 and HepG2 cancer cells, as shown in the table below. researchgate.net This highlights that the nature of both the ester group and the specific bufadienolide core are key determinants of the final biological activity.
| Compound | IC50 on PC3 Cells (μM) | IC50 on HepG2 Cells (μM) | Source |
|---|---|---|---|
| Cinobufagin | 0.145 | 5.48 | researchgate.net |
| Cinobufagin 3-hemisuberate methyl ester | Inactive | Inactive | researchgate.net |
Effects of Steroidal Core Modifications on Efficacy and Selectivity
Modifications to the steroidal ABCD ring system of bufadienolides have profound effects on their efficacy and selectivity. The hydroxylation pattern is particularly important. A hydroxyl group at the C14 position is considered crucial for potent inhibitory activity on the Na+/K+-ATPase. researchgate.net The importance of this feature is demonstrated by comparing the activity of bufadienolides with and without this group. For example, arenobufagin, which possesses a C14-hydroxyl, is approximately 100 times more potent as a Na+/K+-ATPase inhibitor than ψ-bufarenogin, which lacks it. researchgate.net
Other modifications also play a significant role. The presence of a 14β,15β-epoxy ring can influence cytotoxicity, with its removal potentially increasing this effect. researchgate.net Conversely, the introduction of substituents at certain positions can be detrimental to activity; for instance, groups at C15 and C16 have been found to decrease the growth inhibition of cancer cells. mdpi.comresearchgate.net
| Compound | Key Structural Feature | Na+/K+-ATPase Inhibition IC50 (nM) | Source |
|---|---|---|---|
| Arenobufagin | C14-OH Present | 28.3 | researchgate.net |
| Bufalin | C14-OH Present | 28.7 | researchgate.net |
| ψ-Bufarenogin | C14-OH Absent | 3020 | researchgate.net |
Role of the Butenolide (α-Pyrone) Ring in Biological Potency
The doubly unsaturated six-membered lactone ring (an α-pyrone or pentadienolide ring) attached at the C17β position is a defining characteristic of bufadienolides and is vital for their biological activity. inpa.gov.brresearchgate.netmdpi.com This moiety is a key factor in the potent inhibition of the Na+/K+-ATPase enzyme. scispace.comiosrjournals.org
SAR studies have confirmed the importance of this ring. For example, saturation of the lactone ring's double bonds results in a dramatic reduction in biological activity. philadelphia.edu.jo However, the ring is not absolutely irreplaceable. Research has shown that it can be substituted with other chemical groups, such as an α,β-unsaturated nitrile group, with little to no loss of inhibitory activity, indicating that the key feature is the presence of a specific electronic and steric configuration at the C17 position. philadelphia.edu.jo This demonstrates that while the integrity of the α-pyrone ring is crucial, its function can be mimicked by other carefully selected moieties in the development of novel analogues.
Preclinical Pharmacokinetic and Pharmacodynamic Characterization
Absorption and Distribution Studies in Preclinical Models
No data is currently available in the scientific literature regarding the absorption and distribution of Arenobufagin (B1667589) 3-hemisuberate in preclinical models.
Metabolic Pathways and Enzyme Interactions in Research Animals
There are no published studies detailing the metabolic pathways or enzyme interactions of Arenobufagin 3-hemisuberate in research animals.
Excretion Profiles in Preclinical Species
Information on the excretion profile of this compound in preclinical species has not been reported in the available literature.
Relationship between Systemic Exposure and Pharmacological Response in Animal Models
No data is available that describes the relationship between the systemic exposure to this compound and its pharmacological effects in animal models.
Advanced Analytical and Bioanalytical Methodologies in Research
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MSE) for Profiling and Quantification
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MSE) stands as a powerful platform for the comprehensive analysis of arenobufagin (B1667589) 3-hemisuberate in complex mixtures. This high-resolution technique allows for both the identification and quantification of the compound and its related metabolites. The UPLC system provides rapid and efficient separation of analytes, while the Q-TOF mass spectrometer offers high mass accuracy and resolution for confident compound identification. The MSE mode allows for the simultaneous acquisition of both precursor and fragment ion data, providing comprehensive structural information in a single run.
Key applications of UPLC-Q-TOF/MSE in arenobufagin 3-hemisuberate research include:
Metabolite Profiling: Identification of in vivo and in vitro metabolites of this compound in biological matrices such as plasma, urine, and tissue homogenates.
Pharmacokinetic Studies: Quantification of the parent compound and its metabolites over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis: Differentiating the metabolic profiles of this compound from its parent compound, arenobufagin, to understand the impact of the hemisuberate functional group on its metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite and Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom within the molecule, allowing for the precise determination of its chemical structure.
Specific applications of NMR in the study of this compound include:
Structural Confirmation: Verifying the successful synthesis and purity of this compound by confirming the presence of the hemisuberate moiety and the integrity of the bufadienolide core.
Metabolite Identification: Characterizing the precise chemical structure of metabolites identified by mass spectrometry, providing definitive evidence of metabolic transformations.
Conformational Analysis: Studying the three-dimensional structure and dynamic properties of the molecule in solution, which can provide insights into its interaction with biological targets.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the routine analysis of this compound. It is widely used for assessing the purity of synthesized batches and for the quantitative determination of the compound in various samples. When coupled with a suitable detector, such as an ultraviolet (UV) or diode-array detector (DAD), HPLC provides a robust and reliable method for quality control and quantitative analysis.
Typical parameters for HPLC analysis of this compound might include:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV at a specific wavelength |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
In Vitro and In Vivo Biosensors for Target Engagement and Pathway Monitoring
The development of specific biosensors offers a dynamic approach to studying the interaction of this compound with its biological targets and monitoring its effects on cellular pathways in real-time. These tools can provide valuable information on the mechanism of action of the compound.
Examples of biosensor applications include:
Target Engagement Assays: Surface plasmon resonance (SPR) or biolayer interferometry (BLI) can be used to measure the binding affinity and kinetics of this compound to its purified protein target.
Cell-Based Reporter Assays: Genetically encoded biosensors, such as those based on fluorescence resonance energy transfer (FRET), can be used in living cells to monitor the activity of specific signaling pathways that are modulated by this compound.
Development of Assays for Investigating Biological Activity in Complex Matrices
Investigating the biological activity of this compound in complex biological matrices, such as blood plasma or cell lysates, requires the development of robust and specific assays that can overcome interference from other components.
Strategies for developing such assays include:
Immunoassays: The development of specific antibodies against this compound can enable the creation of sensitive and selective enzyme-linked immunosorbent assays (ELISAs) for its quantification in biological fluids.
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach can be used to identify the specific protein targets of this compound directly within a complex proteome.
High-Content Screening (HCS): Automated microscopy and image analysis can be used to assess the effects of this compound on multiple cellular parameters simultaneously in a high-throughput manner.
Therapeutic Potential and Translational Research Initiatives Preclinical Focus
Potential in Anticancer Therapy: Preclinical Rationale and Evidence
The primary impetus for investigating arenobufagin (B1667589) and its derivatives in oncology stems from the recognized anticancer properties of the parent compound. nih.govnih.govshsmu.edu.cn Arenobufagin has been shown to exhibit anti-cancer effects in various preclinical models. nih.govnih.gov The synthesis of derivatives like arenobufagin 3-hemisuberate is a strategic approach to potentially enhance efficacy, improve the safety profile, or overcome limitations of the original molecule.
Monotherapy Efficacy in Preclinical Tumor Models
Preclinical studies have extensively documented the activity of the parent compound, arenobufagin, against a variety of cancer cell lines. For instance, arenobufagin has been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) cells, including multidrug-resistant lines, both in vitro and in vivo. oup.comresearchgate.netnih.gov The mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death) and autophagy. shsmu.edu.cnresearchgate.netnih.gov Specifically, it can trigger mitochondria-mediated apoptosis and inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. oup.comresearchgate.netnih.gov Furthermore, arenobufagin has been observed to induce cell cycle arrest, for example, at the G2/M phase in HCC cells by targeting the ATM/ATR pathway. nih.govresearchgate.net
Table 1: Preclinical Anticancer Mechanisms of Arenobufagin (Parent Compound)
| Mechanism of Action | Affected Signaling Pathway/Process | Cancer Model(s) |
|---|---|---|
| Induction of Apoptosis | Mitochondria-mediated, Caspase activation | Hepatocellular Carcinoma, Lung Cancer, Pancreatic Cancer nih.govoup.com |
| Induction of Autophagy | Inhibition of PI3K/Akt/mTOR pathway | Hepatocellular Carcinoma oup.comresearchgate.netnih.gov |
| Cell Cycle Arrest | G2/M phase arrest via ATM/ATR pathway | Hepatocellular Carcinoma nih.govresearchgate.net |
| Inhibition of Angiogenesis | Suppression of VEGFR-2 signaling | In vitro and in vivo models researchgate.net |
Combinatorial Research Strategies with Other Investigational Agents
A significant area of preclinical cancer research is the use of combination therapies to enhance treatment efficacy and overcome drug resistance. The parent compound, arenobufagin, has been investigated in combination with other agents. For example, it has shown synergistic cytotoxic effects when combined with arsenite (a trivalent arsenic derivative) in human glioblastoma cells, leading to enhanced apoptosis. mdpi.com
The exploration of this compound in combinatorial strategies would be a logical next step in its preclinical development. The aim would be to identify synergistic interactions with established chemotherapeutic agents or targeted therapies. However, at present, there is a lack of published studies specifically detailing the use of this compound in combination with other investigational agents in preclinical cancer models.
Research into Anti-Inflammatory Applications
Bufadienolides as a class of compounds are known to possess anti-inflammatory properties. frontiersin.org The parent compound, arenobufagin, has been noted for its potential anti-inflammatory activity in broad biological screenings. nih.govnih.gov This suggests a rationale for investigating its derivatives in inflammatory disease models.
Despite this, specific preclinical studies focusing on the anti-inflammatory applications of this compound have not been identified in the available scientific literature. Future research would be necessary to evaluate its potential in modulating inflammatory pathways and its efficacy in preclinical models of inflammatory conditions.
Exploration of Other Preclinical Therapeutic Areas
Beyond cancer and inflammation, the parent compound arenobufagin has been reported to have a range of biological activities, including anti-viral and cardiotonic effects. nih.govnih.govnih.gov The cardiotonic properties are linked to its inhibition of the Na+/K+-ATPase enzyme, similar to cardiac glycosides. wikipedia.orgnih.gov
The investigation of this compound in these other therapeutic areas remains an open field for research. The structural modification could potentially modulate its activity on targets like the Na+/K+-ATPase, which might be beneficial for certain applications while reducing off-target effects. However, there is currently no specific preclinical data on the efficacy of this compound in these other therapeutic contexts.
Challenges in Preclinical Development and Lead Optimization for Bufadienolides
The preclinical development of bufadienolides, including arenobufagin and its derivatives, faces several significant challenges that need to be addressed through lead optimization.
Cardiotoxicity : A primary concern for bufadienolides is their inherent cardiotoxicity, which is a result of their mechanism of action involving the inhibition of the Na+/K+-ATPase pump. nih.govnih.gov This can lead to cardiac arrhythmias and other adverse effects. nih.gov A major goal of lead optimization is to design derivatives with a wider therapeutic window, separating the desired anticancer effects from cardiotoxicity. nih.govresearchgate.net Modifications at the 3-position of the steroid nucleus, such as in this compound, represent a strategy to potentially reduce this toxicity. nih.govresearchgate.net
Poor Pharmacokinetic Properties : Bufadienolides often exhibit limitations such as a short half-life, low bioavailability, and poor solubility. researchgate.netmdpi.com These factors can hinder their development as effective systemic drugs. Lead optimization strategies aim to improve these pharmacokinetic parameters to ensure that the compound can reach the target tissue in sufficient concentrations to exert its therapeutic effect. danaher.comaltasciences.comyoutube.com
Physicochemical Stability : The lactone moiety in the structure of bufadienolides can be susceptible to hydrolysis, affecting their stability. nih.gov Chemical modifications are explored to enhance the stability of these compounds under physiological conditions. nih.gov
Narrow Therapeutic Index : The dose required for therapeutic efficacy can be close to the dose that causes toxic side effects, resulting in a narrow therapeutic index. nih.gov The development of derivatives with improved selectivity for cancer cells over normal cells is a key objective of medicinal chemistry efforts in this area. nih.gov
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| Arenobufagin |
| This compound |
| Arsenite |
Based on a comprehensive review of available scientific literature, there is currently insufficient public data to construct a detailed article on "this compound" that adheres to the specific, multi-faceted outline requested.
The compound "this compound" is identifiable as a chemical entity, and research into related compounds—such as other esters of Arenobufagin at the 3-position and hemisuberate esters of similar bufadienolides—is documented. This body of research suggests that modifications at the 3-position of Arenobufagin are a strategy pursued to potentially enhance therapeutic properties and reduce toxicity.
However, specific preclinical data, detailed research findings, and analyses pertaining exclusively to this compound are not available in the public domain. Consequently, it is not possible to provide scientifically accurate and source-based information for the requested sections, including:
Future Research Directions and Emerging Paradigms
Addressing Research Gaps in Long-Term Preclinical Efficacy and Mechanism Persistence
Generating content for these sections without specific data on Arenobufagin (B1667589) 3-hemisuberate would require extrapolation from the parent compound, Arenobufagin, which would not meet the strict requirement of focusing solely on the specified chemical entity. To maintain scientific accuracy, the article cannot be produced as requested.
Q & A
Q. What analytical techniques are recommended for structural elucidation and purity assessment of Arenobufagin 3-hemisuberate?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity quantification. For crystalline derivatives, X-ray diffraction (XRD) should be prioritized to resolve ambiguous structural features. Experimental design tools like Design Expert can optimize solvent systems for crystallization .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. Which in vitro models are validated for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Use cell lines with high expression of Na⁺/K⁺-ATPase (e.g., HEK293 or cardiac myocytes) to assess inhibitory effects. Dose-response curves should be generated with at least three biological replicates. For cytotoxicity, employ MTT assays alongside lactate dehydrogenase (LDH) release measurements to differentiate between specific bioactivity and nonspecific cell damage. Replicate analysis protocols from Mendelian randomization studies (e.g., primary vs. replicated analysis) ensure statistical rigor .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using computational design tools?
- Methodological Answer : Apply response surface methodology (RSM) via Design Expert to model reaction parameters (e.g., temperature, molar ratios, catalyst concentration). Central composite designs (CCD) are ideal for identifying nonlinear interactions between variables. Validate predicted optima with small-scale trials before scaling. Cross-reference results with quantum mechanical simulations (e.g., DFT) to refine mechanistic hypotheses .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Perform replicated analysis (as in Mendelian randomization) to confirm in vitro-in vivo correlations (IVIVC). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption barriers (e.g., intestinal efflux pumps). Collaborate with specialists via platforms like ResearchGate to validate findings across independent labs, minimizing batch-to-batch variability .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. How can machine learning improve the prediction of this compound’s off-target effects?
- Methodological Answer : Train deep neural networks (DNNs) on structural analogs from PubChem or ChEMBL to predict binding affinities for non-target receptors. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate predictions with SPR (surface plasmon resonance) screens for high-risk targets. Integrate federated learning frameworks to pool data without compromising proprietary datasets .
【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44
Q. What experimental designs mitigate batch variability in preclinical toxicity studies?
- Methodological Answer : Implement a nested ANOVA design to partition variance between synthesis batches and biological replicates. Use LC-MS/MS to quantify trace impurities (e.g., residual bufadienolides) that may confound results. Apply Bayesian hierarchical models to adjust for batch effects statistically. Collaborative inter-laboratory studies are critical for establishing standardized protocols .
Data Analysis and Validation
Q. How should researchers validate transcriptomic data suggesting dual apoptotic and proliferative effects?
- Methodological Answer : Combine RNA-seq with single-cell sequencing to resolve heterogeneous cell responses. Use pathway enrichment tools (e.g., GSEA) to identify conflicting signaling networks. Validate via CRISPR-mediated knockout of top candidate genes (e.g., Bcl-2 or mTOR). Cross-validate findings with proteomic assays (e.g., Western blot) to confirm translational relevance .
文心一言4.0 VS GPT4.0,百度吹的牛实现了吗?【深度测评】42:11
Q. What statistical frameworks address non-linear dose-response relationships in efficacy studies?
- Methodological Answer : Fit data to sigmoidal (Hill equation) or biphasic (hormesis) models using nonlinear regression. Compare Akaike information criterion (AIC) values to select the best-fit model. Bootstrap resampling quantifies uncertainty in EC₅₀ estimates. For meta-analyses, employ random-effects models to account for inter-study heterogeneity .
Cross-Disciplinary Integration
Q. How can structural insights from XRD inform molecular dynamics (MD) simulations of this compound?
- Methodological Answer : Use XRD-derived coordinates as initial conditions for all-atom MD simulations (e.g., AMBER or GROMACS). Monitor ligand-receptor binding stability under physiological conditions (37°C, 150 mM NaCl). Validate force fields by comparing simulated vs. experimental binding free energies (MM/PBSA). Integrate cryo-EM data for large receptor complexes .
Q. What ethical frameworks govern the use of vertebrate models in studying cardiotonic steroids like this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Use telemetry-implanted rodents for continuous hemodynamic monitoring, reducing animal numbers via longitudinal designs. Justify species selection through evolutionary conservation analyses of Na⁺/K⁺-ATPase isoforms. Open-access platforms like ResearchGate enable transparency in methodology sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
